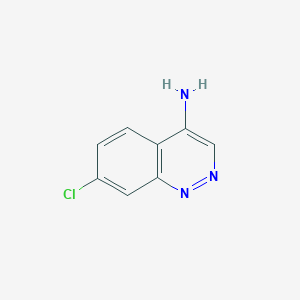

7-Chlorocinnolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

7-chlorocinnolin-4-amine |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H,(H2,10,12) |

InChI Key |

QCANXZCMQFTPAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=NC=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Chlorocinnolin 4 Amine

Strategic Approaches for Cinnoline (B1195905) Core Construction

The synthesis of the cinnoline ring system is a cornerstone of heterocyclic chemistry, with various methods developed to construct this bicyclic aromatic structure. The specific placement of a chlorine atom at the 7-position requires careful selection of starting materials and reaction pathways.

Cyclization-Based Syntheses for Substituted Cinnoline Ring Systems

The formation of the cinnoline nucleus predominantly relies on intramolecular cyclization reactions. Several classical and modern methods are employed, each offering a unique approach to the pyridazine (B1198779) ring annulation onto a benzene (B151609) core.

The Widman-Stoermer Synthesis : This method involves the cyclization of a diazotized α-vinyl-aniline. wikipedia.org The reaction proceeds by treating the substituted ortho-amino-styrene derivative with an acid and sodium nitrite, which generates a diazonium salt that subsequently undergoes an intramolecular cyclization to form the cinnoline ring. rsc.org To achieve the 7-chloro substitution pattern, the synthesis would commence with a precursor derived from 3-chloroaniline (B41212).

The Borsche Cinnoline Synthesis : Another established route, the Borsche synthesis, utilizes the cyclization of arylhydrazones derived from ortho-aminoacetophenones or related ketones. wikipedia.orgchempedia.info This pathway is particularly useful for constructing cinnolines with specific substitution patterns dictated by the initial aniline (B41778) precursor.

Modern Cyclization Strategies : Recent advancements have introduced novel methods, such as the electrophilic activation of α-arylhydrazono-β-oxoamides. This strategy facilitates an intramolecular cyclization to create the cinnoline skeleton under mild conditions, yielding 4-aminocinnoline derivatives directly. acs.org The substitution on the final product is controlled by the substituents on the starting aryl hydrazone. acs.org

A summary of these key cyclization strategies is presented below.

| Synthesis Name | Precursor Type | Key Reagents | Notes |

| Widman-Stoermer | o-Amino-α-vinylaniline | HCl, NaNO₂ | Cyclization of an in-situ formed diazonium salt. quimicaorganica.org |

| Borsche | Arylhydrazone of an o-aminoaryl ketone | Acid or base | A versatile method for preparing variously substituted cinnolines. chempedia.info |

| Electrophilic Activation | α-Arylhydrazono-β-oxoamide | Tf₂O, Ph₃PO | A modern approach providing direct access to 4-aminocinnolines. acs.org |

Design and Preparation of Precursors for the 7-Chlorocinnoline (B3246020) Scaffold

The synthesis of 7-chlorocinnolin-4-amine necessitates a precursor that incorporates a chlorine atom at the appropriate position on the benzene ring. The most logical starting material for such a synthesis is a derivative of 3-chloroaniline .

For instance, in a pathway analogous to the Gould-Jacobs reaction used for quinoline (B57606) synthesis, 3-chloroaniline can be condensed with specific reagents to build the second ring. wikipedia.org The chlorine atom at the meta position of the aniline ensures that after cyclization and annulation, it resides at the 7-position of the resulting bicyclic cinnoline system.

The general strategy involves converting 3-chloroaniline into a more complex intermediate, such as an ortho-aminoaryl ketone or an ortho-amino-styrene, which can then undergo one of the cyclization reactions mentioned previously. The stability and reactivity of the chloro-substituent throughout these synthetic steps are crucial for the successful formation of the desired 7-chlorocinnoline scaffold.

Introduction of Amine Functionality at the C-4 Position of 7-Chlorocinnoline

Once the 7-chlorocinnoline core is established, the next critical step is the introduction of the amine group at the C-4 position. This is most commonly achieved via a precursor such as 4,7-dichlorocinnoline (B1314484).

Nucleophilic Aromatic Substitution Strategies for Direct Amination at C-4

The introduction of an amino group at the C-4 position of a cinnoline ring bearing a leaving group, such as a chlorine atom, is typically accomplished through a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the cinnoline ring activates the C-4 position, making it susceptible to attack by nucleophiles.

The reaction mechanism is analogous to that observed in the well-studied 4,7-dichloroquinoline (B193633) system, where the C-4 chlorine is significantly more reactive than the C-7 chlorine. semanticscholar.orgmdpi.com This regioselectivity is attributed to the electronic activation provided by the adjacent ring nitrogen (N-1) and the ability of the heterocyclic system to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

The direct amination would involve reacting 4,7-dichlorocinnoline with an ammonia (B1221849) source, such as aqueous or alcoholic ammonia, or other aminating agents under elevated temperature and pressure.

Illustrative Reaction Conditions for SNAr on Analogous Systems:

| Substrate | Nucleophile | Conditions | Product | Reference |

| 4,7-Dichloroquinoline | Various amines | Conventional heating, microwave, or ultrasound | 4-Amino-7-chloroquinoline derivatives | frontiersin.org |

| 4,7-Dichloroquinoline | Thiosemicarbazide | Ultrasonic irradiation, 30 min | 2-(7-chloroquinolin-4-yl)thiosemicarbazide | researchgate.net |

| 2,4-Dichloroquinazoline | Anilines, Benzylamines | Various | 2-Chloro-4-aminoquinazoline derivatives | nih.gov |

Alternative Synthetic Routes to this compound

While SNAr is the most prevalent method, other synthetic strategies could theoretically yield the target compound. One such alternative is the reduction of a corresponding 4-nitro-7-chlorocinnoline. If this nitro-substituted intermediate can be synthesized, its reduction, typically using reagents like tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) or catalytic hydrogenation, would afford the desired 4-amino product.

Another potential route involves the intramolecular cyclization of a precursor that already contains the necessary amine functionality or a masked version thereof. For example, the cyclization of specifically substituted α-arylhydrazono-β-oxoamides has been shown to directly produce 4-aminocinnolines. acs.org By starting with a hydrazone derived from a 3-chloroaniline precursor, this method could potentially offer a more direct synthesis of this compound.

Chemical Reactivity and Targeted Transformations of this compound

This compound possesses two main sites for further chemical modification: the amino group at the C-4 position and the chloro group at the C-7 position. These functional groups allow for a range of transformations to generate diverse derivatives.

Reactivity of the C-4 Amino Group: The primary amino group is nucleophilic and can undergo reactions typical of aromatic amines. These include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and acid) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -X) at the C-4 position.

Reactivity of the C-7 Chloro Group: The chlorine atom at the C-7 position is less reactive towards SNAr than a halogen at the C-4 position. However, it can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is well-documented for the analogous 7-chloroquinoline (B30040) scaffold. Potential transformations include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form 7-alkynylcinnolines.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce a second, different amino group at the C-7 position.

These targeted transformations underscore the potential of this compound as a versatile building block for the synthesis of more complex, polyfunctional cinnoline derivatives for various chemical and pharmaceutical research applications. nih.govacs.org

Reactions of the 4-Amino Group

The 4-amino group of this compound is a versatile functional group that can undergo a variety of chemical reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines and Schiff bases. These reactions provide pathways to introduce a wide array of substituents, thereby modifying the chemical and physical properties of the parent molecule.

Acylation Reactions and Amide Formation

The primary amino group at the 4-position of the cinnoline ring can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. Generally, a base is added to neutralize the acidic byproduct, such as HCl or a carboxylic acid, that is formed during the reaction.

For instance, the reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield N-(7-chlorocinnolin-4-yl)acetamide. The general conditions for such reactions often involve stirring the reactants in an aprotic solvent at room temperature. The choice of solvent and base can be optimized to improve the yield and purity of the resulting amide.

Table 1: Representative Acylation Reactions of Aromatic Amines

| Acylating Agent | Amine Substrate (Analogous) | Product | Typical Conditions |

| Acetyl chloride | Aniline | N-phenylacetamide | Triethylamine, CH₂Cl₂, rt |

| Benzoyl chloride | 4-Chloroaniline | N-(4-chlorophenyl)benzamide | Pyridine, THF, rt |

| Acetic anhydride | 2-Aminopyridine | N-(pyridin-2-yl)acetamide | Neat or in acetic acid, heat |

Alkylation Reactions

The 4-amino group of this compound can also undergo N-alkylation to furnish secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the initially formed secondary amine. However, under controlled conditions, selective mono-alkylation can be achieved.

A more controlled method for N-alkylation is reductive amination. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method provides better control over the degree of alkylation and generally results in higher yields of the desired N-alkylated product.

Table 2: Illustrative Alkylation Reactions of Aromatic Amines

| Alkylating Agent/Method | Amine Substrate (Analogous) | Product | Typical Conditions |

| Ethyl iodide | Aniline | N-ethylaniline | K₂CO₃, DMF, heat |

| Reductive Amination (Benzaldehyde, NaBH₄) | 4-Bromoaniline | N-benzyl-4-bromoaniline | Methanol (B129727), rt |

| Reductive Amination (Acetone, NaBH₃CN) | 2-Methoxyaniline | N-isopropyl-2-methoxyaniline | Acetic acid, rt |

Formation of Imine and Schiff Base Derivatives

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.

The formation of Schiff bases is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water formed during the reaction, for example, by azeotropic distillation. Aromatic aldehydes are generally more reactive than ketones in forming stable Schiff bases with aromatic amines. For instance, reacting this compound with benzaldehyde (B42025) in a suitable solvent like ethanol (B145695) with a catalytic amount of acetic acid would be expected to yield N-benzylidene-7-chlorocinnolin-4-amine. Research on the closely related 7-chloro-4-aminoquinoline has shown the successful synthesis of a series of Schiff bases, highlighting the feasibility of this transformation wikipedia.org.

Table 3: Examples of Schiff Base Formation with Aromatic Amines

| Carbonyl Compound | Amine Substrate (Analogous) | Product (Schiff Base) | Typical Conditions |

| Benzaldehyde | 4-Chloroaniline | N-benzylidene-4-chloroaniline | Ethanol, Acetic acid (cat.), reflux |

| Salicylaldehyde | 2-Aminopyridine | 2-((pyridin-2-ylimino)methyl)phenol | Methanol, rt |

| Acetophenone | Aniline | N-(1-phenylethylidene)aniline | Toluene, p-TsOH, Dean-Stark |

Reactivity at the C-7 Chloro Position

The chlorine atom at the C-7 position of the cinnoline ring is susceptible to various substitution reactions, including transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions are pivotal for introducing carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro group at the C-7 position serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new bonds.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used for the formation of C-C bonds and could be employed to introduce aryl or vinyl substituents at the C-7 position of this compound. Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and bases like Na₂CO₃ or K₃PO₄ are commonly used.

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. It is catalyzed by a palladium complex with a suitable phosphine ligand, such as X-Phos or BINAP, in the presence of a strong base like sodium tert-butoxide. This methodology could be applied to synthesize 7-amino-substituted cinnoline derivatives. The Buchwald-Hartwig amination has been successfully applied to aryl halides for the synthesis of a wide variety of arylamines wikipedia.orgbeilstein-journals.org.

Heck Reaction : The Heck reaction facilitates the formation of a C-C bond between the aryl chloride and an alkene. This palladium-catalyzed reaction typically requires a base and is used to introduce substituted vinyl groups.

Table 4: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions on Aryl Chlorides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Buchwald-Hartwig | Amine | C-N | Pd(OAc)₂, Phosphine ligand, Base (e.g., NaOtBu) |

| Heck | Alkene | C-C | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

Nucleophilic Displacement Reactions at C-7

The chloro group at the C-7 position can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the C-7 position towards nucleophilic attack is influenced by the electron-withdrawing nature of the cinnoline ring system.

Common nucleophiles that can be used for this purpose include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) in methanol at elevated temperatures could potentially yield 7-methoxycinnolin-4-amine. Similarly, reaction with amines like piperidine (B6355638) or morpholine (B109124) under forcing conditions could lead to the formation of the corresponding 7-amino-substituted derivatives. The reaction conditions, such as temperature and the choice of solvent and base, are critical for the success of these displacement reactions.

Table 5: Illustrative Nucleophilic Displacement Reactions on Aryl Chlorides

| Nucleophile | Aryl Chloride (Analogous) | Product | Typical Conditions |

| Sodium methoxide | 4-Chloronitrobenzene | 4-Methoxynitrobenzene | Methanol, heat |

| Piperidine | 2,4-Dinitrochlorobenzene | 1-(2,4-dinitrophenyl)piperidine | Ethanol, heat |

| Sodium thiophenoxide | 1-Chloro-4-(trifluoromethyl)benzene | Phenyl(4-(trifluoromethyl)phenyl)sulfane | DMF, heat |

Electrophilic and Nucleophilic Substitution Patterns on the Cinnoline Ring System

The reactivity of the this compound molecule is dictated by a combination of factors: the electron-withdrawing inductive effect of the two nitrogen atoms, the powerful electron-donating resonance effect of the 4-amino group, and the dual inductive-withdrawing and weak resonance-donating effect of the 7-chloro substituent. These competing influences determine the preferred sites of both electrophilic and nucleophilic attack.

Generally, the pyridine-like (diazine) ring is deactivated towards electrophilic attack due to its electron-deficient nature, while the benzene-like (carbocyclic) ring is more susceptible. Conversely, the diazine ring is activated towards nucleophilic attack. wikipedia.org In this compound, the 4-amino group strongly activates the entire ring system, particularly the diazine ring, towards electrophiles, while the chloro group at position 7 provides a potential site for nucleophilic substitution.

Regioselectivity Considerations

Regioselectivity in substitution reactions on the this compound ring is not straightforward and must be analyzed separately for electrophilic and nucleophilic processes.

Electrophilic Aromatic Substitution (EAS):

Electrophilic attack is predicted to occur on the carbocyclic ring (positions 5, 6, and 8), as the diazine ring is strongly deactivated by the electronegative nitrogen atoms. The final position of substitution is determined by the directing effects of the existing amino and chloro groups.

Amino Group (-NH₂): The 4-amino group is a powerful activating, ortho-, para- directing group. pressbooks.pub Its activating nature stems from its ability to donate its lone pair of electrons into the ring system via resonance, stabilizing the cationic intermediate (Arenium ion). It directs incoming electrophiles to positions ortho and para relative to itself. In this structure, the ortho position is C-3 (in the diazine ring and sterically hindered) and the "para-like" position across the bicyclic system is C-6.

Chloro Group (-Cl): The 7-chloro group is a deactivating, ortho-, para- director. pressbooks.pubchemistrytalk.org It deactivates the ring through its strong electron-withdrawing inductive effect but directs substitution to its ortho (C-6, C-8) and para (none available) positions by stabilizing the intermediate through resonance donation of a lone pair.

The combined influence of these two groups points towards specific positions. Both groups direct towards position 6. The chloro group also directs towards position 8. Therefore, electrophilic substitution is most likely to occur at positions 6 and 8 of the carbocyclic ring, with the precise outcome depending on the reaction conditions and the nature of the electrophile. Position 6 is electronically favored by both substituents, while position 8 is favored by the chloro group and less sterically hindered than other potential sites.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence | Predicted Target Positions for EAS |

| 4-Amino | +R >> -I | Strongly Activating | ortho, para | C-3, C-6 |

| 7-Chloro | -I > +R | Weakly Deactivating | ortho, para | C-6, C-8 |

| Cinnoline N-atoms | -I, -R | Strongly Deactivating | N/A | Deactivates entire ring, especially diazine part |

Table 1: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution on this compound.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is favored on electron-poor aromatic rings containing a good leaving group. wikipedia.org The cinnoline ring is inherently electron-deficient, making it a suitable substrate for SNAr.

The most probable site for nucleophilic attack is the carbon atom bearing the leaving group, which is C-7 (attached to Cl). The electron-withdrawing nature of the diazine ring system activates the entire molecule for nucleophilic attack. The reaction is further facilitated if the negative charge in the intermediate can be delocalized onto electronegative atoms. pressbooks.publibretexts.org In this case, attack at C-7 allows the negative charge of the intermediate (Meisenheimer complex) to be stabilized by the aromatic system and the inductive effect of the nitrogens. Therefore, regioselectivity strongly favors substitution of the chlorine atom at position 7.

Mechanistic Pathways of Ring Substitutions

Mechanism of Electrophilic Aromatic Substitution (EAS):

The mechanism for EAS on the carbocyclic ring of this compound follows the conventional two-step pathway characteristic of aromatic compounds. wikipedia.orgyoutube.com

Formation of the Arenium Ion: An electrophile (E⁺) attacks the π-electron system of the carbocyclic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction rate and regioselectivity. For substitution at C-6 or C-8, the positive charge can be delocalized across the ring system. The resonance structures that place the positive charge adjacent to the electron-donating amino and chloro groups are particularly stabilizing, explaining their directing effects.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the ring system, yielding the final substituted product.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The substitution of the chlorine at C-7 by a nucleophile (Nu⁻) proceeds via the well-established SNAr addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.comyoutube.com

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom at position 7, which bears the chloro leaving group. This attack is perpendicular to the ring plane and breaks the aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this intermediate is resonance-stabilized, delocalizing over the aromatic system. The electron-withdrawing character of the N1 and N2 atoms significantly contributes to the stabilization of this anionic complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step when the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex. This step is typically fast and results in the formation of the 7-substituted-cinnolin-4-amine product.

| Reaction Type | Key Intermediate | Rate-Determining Step | Driving Force |

| Electrophilic Aromatic Substitution (EAS) | Arenium Ion (Sigma Complex) | Formation of the Arenium Ion | Restoration of Aromaticity |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Formation of the Meisenheimer Complex | Restoration of Aromaticity |

Table 2: Comparison of Mechanistic Pathways for Substitution Reactions.

Preclinical Pharmacological Investigation Methodologies for 7 Chlorocinnolin 4 Amine

In Vitro Biological Activity Screening Platforms

In vitro studies are the cornerstone of early-stage pharmacological profiling. These experiments are conducted in a controlled environment outside of a living organism, such as in cell cultures or with isolated cellular components. For a compound like 7-Chlorocinnolin-4-amine, a battery of in vitro assays would be deployed to elucidate its biological activity, identify potential molecular targets, and establish a preliminary structure-activity relationship.

Cellular Proliferation and Viability Assay Methodologies

A primary step in characterizing the biological effect of this compound is to assess its impact on cell proliferation and viability. These assays are fundamental in oncology research and also provide insights into a compound's general cytotoxicity. A variety of methodologies are available, each with its own advantages and limitations.

Commonly employed techniques include colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays. These methods rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells. Another approach is the use of luminescent assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), which provide a highly sensitive readout of cellular metabolic activity.

To determine the concentration-dependent effect of this compound, a dose-response curve is generated by exposing various cancer cell lines to a range of compound concentrations. From this curve, the half-maximal inhibitory concentration (IC50) value is calculated, representing the concentration of the compound required to inhibit cell proliferation by 50%.

Illustrative Data Table: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.9 |

| HCT116 | Colon Carcinoma | 3.1 |

| PC-3 | Prostate Adenocarcinoma | 12.5 |

| HeLa | Cervical Adenocarcinoma | 7.4 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Enzyme Inhibition Profiling and Kinetic Analysis

If this compound is hypothesized to act by inhibiting a specific enzyme, a detailed enzymatic assay would be conducted. These assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction. The initial screening is often performed at a single high concentration of the compound to identify potential inhibitory activity.

For active compounds, a full dose-response study is conducted to determine the IC50 value against the target enzyme. Further kinetic studies are then performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the enzyme reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots or non-linear regression analysis. These analyses yield the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.

Illustrative Data Table: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| EGFR | 150 | 75 | Competitive |

| VEGFR2 | 320 | 160 | Competitive |

| PDGFRβ | 85 | 42 | Competitive |

| c-Met | >1000 | N/A | - |

| Src | 550 | 275 | Mixed |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Receptor Binding Assays and Ligand Affinity Determination

Should the predicted mechanism of action of this compound involve interaction with a cell surface or nuclear receptor, receptor binding assays are employed to quantify its affinity for the target. These assays typically use a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest.

The assay measures the ability of this compound to displace the labeled ligand from the receptor. By testing a range of concentrations of the compound, a competition binding curve is generated. From this curve, the IC50 value, the concentration of the compound that displaces 50% of the labeled ligand, is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.

Illustrative Data Table: Receptor Binding Affinity of this compound

| Receptor Target | Radioligand | IC50 (nM) | Ki (nM) |

| Estrogen Receptor α | [3H]-Estradiol | 250 | 120 |

| Androgen Receptor | [3H]-Testosterone | >10000 | N/A |

| Glucocorticoid Receptor | [3H]-Dexamethasone | 1500 | 700 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Methodologies for Investigating Modulation of Key Intracellular Signaling Pathways

To understand the downstream cellular effects of this compound, its impact on key intracellular signaling pathways is investigated. These pathways, such as the MAPK/ERK and PI3K/Akt/mTOR pathways, are often dysregulated in diseases like cancer and are therefore important therapeutic targets.

Methodologies to probe these pathways include Western blotting, which is used to measure the levels and phosphorylation status of key signaling proteins. For example, a decrease in the phosphorylation of Akt or ERK in response to treatment with this compound would suggest an inhibitory effect on these pathways. Other techniques include reporter gene assays, where cells are engineered to express a reporter gene (e.g., luciferase) under the control of a specific transcription factor. Changes in reporter gene expression can then be used as a readout of pathway activity.

Phenotypic Screening Approaches for Novel Biological Effects

In addition to target-based assays, phenotypic screening can be employed to uncover novel biological effects of this compound without a preconceived hypothesis about its mechanism of action. This approach involves treating cells with the compound and then using high-content imaging or other multi-parameter readouts to assess changes in cellular morphology, function, or behavior.

For instance, a phenotypic screen could reveal that this compound induces a specific cellular phenotype, such as apoptosis, autophagy, or cell cycle arrest. Subsequent target deconvolution studies would then be necessary to identify the molecular target(s) responsible for the observed phenotype.

In Vivo Efficacy Assessment in Relevant Disease Models (Methodological Focus)

Following promising in vitro results, the preclinical investigation of this compound would progress to in vivo studies. These experiments are conducted in living organisms, typically rodent models, to evaluate the compound's efficacy in a more complex biological system that mimics human disease. The methodological focus of these studies is on the robust design and execution of experiments to yield meaningful and reproducible data.

For a compound with potential anti-cancer activity, a common in vivo model is the tumor xenograft model. In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors. Once the tumors reach a specified size, the mice are treated with this compound or a vehicle control. The primary endpoint of such a study is typically tumor growth inhibition, which is assessed by regularly measuring the tumor volume over time. At the end of the study, the tumors may be excised and weighed, and further analysis, such as immunohistochemistry, can be performed to assess the in vivo mechanism of action.

The selection of the animal model, the route of administration, the dosing schedule, and the endpoints are all critical methodological considerations that must be carefully optimized for each study. The goal is to create a study design that is both ethically sound and scientifically rigorous, providing a clear indication of the potential therapeutic utility of this compound.

Establishment and Validation of Preclinical Animal Models for Disease Evaluation

There is no specific information available in the reviewed literature detailing the establishment and validation of preclinical animal models for the evaluation of this compound. The selection and validation of appropriate animal models are critical first steps in preclinical research, allowing scientists to study the compound's effects in a living system that mimics a particular human disease.

Monitoring and Analysis of Pharmacodynamic Markers in Preclinical Systems

Information regarding the monitoring and analysis of pharmacodynamic markers for this compound in preclinical systems is not present in the available literature. Pharmacodynamic markers are measurable biological indicators that demonstrate that a drug has had its intended effect on the body.

Elucidation of Molecular and Cellular Mechanism of Action

The molecular and cellular mechanism of action for this compound has not been elucidated in the public domain. Understanding how a compound works at the molecular and cellular level is fundamental to its development as a potential therapeutic agent.

Identification of Primary Molecular Targets and Binding Modes

No primary molecular targets or specific binding modes for this compound have been identified in the reviewed scientific literature. This foundational step involves pinpointing the specific proteins or pathways that the compound interacts with to exert its effects.

Analysis of Downstream Cellular Responses and Pathway Alterations

Without the identification of a primary target, there is consequently no information on the downstream cellular responses and pathway alterations that may be induced by this compound.

Dissection of Mechanistic Pathways Underlying Observed Biological Activity

The mechanistic pathways underlying any potential biological activity of this compound remain uncharacterized due to the absence of foundational preclinical research.

Structure Activity Relationship Sar Studies of 7 Chlorocinnolin 4 Amine Derivatives

Rational Design Principles for SAR Investigations

The exploration of 7-chlorocinnolin-4-amine derivatives is often guided by rational design principles aimed at systematically probing the chemical space around the core scaffold. A primary strategy involves designing analogs of existing drugs or bioactive molecules. For instance, given the structural similarity between the cinnoline (B1195905) and quinoline (B57606) ring systems, 4-aminocinnoline derivatives have been synthesized as analogs of the antimalarial drug chloroquine (B1663885). researchgate.netnih.gov This bioisosteric replacement approach allows researchers to leverage known SAR data from a well-established drug class to guide the synthesis of novel compounds.

Another key principle is the molecular hybridization or combination of two or more pharmacologically active moieties into a single molecule. This can lead to compounds with enhanced or synergistic activity. An example is the synthesis of cinnoline derivatives bearing a sulphonamide moiety, which combines the established antimicrobial properties of both scaffolds. nih.gov The resulting hybrid molecules have demonstrated significant improvements in antimicrobial potency. nih.gov These rational approaches provide a directed pathway for SAR investigations, allowing for more efficient discovery of potent and targeted biological agents.

Positional and Substituent Effects on Biological Activity of this compound Analogues

The biological profile of this compound is highly sensitive to substitutions at three key positions: the 7-position on the benzene (B151609) ring, the 4-amino group, and the core cinnoline ring system itself.

The presence and nature of a halogen atom at the 7-position of the cinnoline ring are critical determinants of biological activity. Studies on various cinnoline derivatives have consistently shown that halogen-substituted compounds, particularly those with chlorine at the 6- or 7-position, exhibit potent antimicrobial activity. nih.govnih.gov

While direct SAR studies extensively comparing different halogens at the 7-position of the cinnoline ring are limited in the reviewed literature, valuable insights can be drawn from the closely related 4-aminoquinoline (B48711) scaffold. In studies of quinoline-based antimalarials, the 7-chloro group of chloroquine is crucial for activity. nih.gov Comparative studies revealed the following activity trend for substituents at the 7-position: 7-iodo and 7-bromo analogs were as active as the 7-chloro compounds against both chloroquine-susceptible and -resistant Plasmodium falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl derivatives were significantly less active, and 7-methoxy analogs were largely inactive. nih.gov This suggests that a large, lipophilic, and electron-withdrawing halogen at the 7-position is optimal for this class of compounds. These findings strongly support the importance of the 7-chloro substituent in the this compound scaffold for biological recognition and activity.

The 4-amino group of the this compound scaffold serves as a versatile handle for chemical modification to modulate biological activity. Modifications often involve acylation, alkylation, or incorporation into a larger substituent, such as a heterocyclic ring. For example, the synthesis of 4-aminocinnoline-3-carboxamide (B1596795) derivatives, where the 4-amino group is adjacent to a carboxamide function, has been a fruitful strategy for developing antimicrobial agents. nih.govmdpi.com

Further substitutions on this 4-amino group, such as the introduction of a piperazine (B1678402) ring, have led to compounds with significant antibacterial and antifungal activity. researchgate.netmdpi.com The specific nature of the substituents on the distal nitrogen of the piperazine ring can further fine-tune the activity spectrum and potency. These modifications highlight that while the primary 4-amino group is a key pharmacophoric feature, its derivatization can lead to enhanced interactions with biological targets.

Table 1: Structure-Activity Relationship of Selected Cinnoline Derivatives

| Core Scaffold | Modification | Biological Activity | Reference(s) |

|---|---|---|---|

| Cinnoline | 6-Chloro or 7-Chloro substitution | Potent antibacterial and antifungal activity | nih.gov |

| 4-Aminoquinoline (analog) | 7-Iodo or 7-Bromo substitution | High antiplasmodial activity, comparable to 7-Chloro | nih.gov |

| 4-Aminoquinoline (analog) | 7-Fluoro or 7-Trifluoromethyl substitution | Reduced antiplasmodial activity | nih.gov |

| 4-Aminoquinoline (analog) | 7-Methoxy substitution | Largely inactive | nih.gov |

| 4-Aminocinnoline | Substitution with a p-aminopiperazine-3-carboxamide moiety | Antibacterial and antifungal activity (MIC 12.5–50 µg/mL) | mdpi.com |

| Cinnoline | Fusion with a pyrazoline ring to form pyrazolo[4,3-c]cinnoline | Anti-inflammatory and antibacterial activity | pnrjournal.com |

Pharmacophore Modeling and Ligand Efficiency Analysis for this compound Scaffolds

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.commdpi.com A pharmacophore model for a series of active this compound derivatives would distill their common structural features into an abstract 3D template. This template typically includes features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic contacts (HC), aromatic interactions, and positive or negative ionizable centers. mdpi.com

The generation of a pharmacophore model can be approached in two ways: ligand-based or structure-based. mdpi.com A ligand-based approach aligns a set of known active molecules to identify shared features, while a structure-based approach derives the key interaction points from the crystal structure of the target protein bound to a ligand. nih.govnih.gov

For the this compound scaffold, a hypothetical pharmacophore model would likely include:

A hydrophobic/aromatic feature corresponding to the cinnoline ring system.

A hydrogen bond donor feature from the 4-amino group.

A hydrogen bond acceptor feature from one of the cinnoline nitrogen atoms (N1 or N2).

A hydrophobic/halogen-bond feature associated with the 7-chloro group.

Once validated, this pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules with a high probability of being active. dovepress.com Furthermore, SAR data can be rationalized by analyzing how well different analogs fit the pharmacophore model.

Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity (or potency) to its size (typically measured by the number of heavy atoms). It helps in selecting compounds that have a favorable balance of potency and size, which is often a predictor of successful lead optimization. Analyzing the LE of various this compound scaffolds would allow for the comparison of different substitution patterns on a more standardized basis, guiding the design of analogs that achieve high potency without excessive molecular weight.

Computational Chemistry and in Silico Approaches for 7 Chlorocinnolin 4 Amine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the realm of drug discovery, this is crucial for understanding how a ligand, such as 7-Chlorocinnolin-4-amine, might interact with a biological target, typically a protein or enzyme.

The prediction of binding affinity is a cornerstone of molecular docking. Various scoring functions and algorithms are employed to estimate the strength of the interaction between a ligand and its target. For cinnoline (B1195905) derivatives, which have been investigated as inhibitors of various kinases, these methodologies are particularly relevant.

Commonly used docking programs like AutoDock, Glide, and GOLD utilize scoring functions that incorporate terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation energy. The choice of docking software and scoring function can significantly influence the accuracy of binding affinity prediction. For instance, in studies involving kinase inhibitors, a combination of different scoring functions is often used to achieve a consensus prediction, thereby increasing the reliability of the results.

Recent advancements have also seen the integration of machine learning and deep learning models to develop more accurate scoring functions. These models are trained on large datasets of known protein-ligand complexes and their experimental binding affinities to learn the complex relationships between structural features and binding strength oup.comnih.govbiorxiv.orgbiorxiv.org. For a compound like this compound, these advanced methods could provide more reliable predictions of its binding affinity to various biological targets.

Table 1: Common Methodologies for Binding Affinity Prediction in Molecular Docking

| Methodology | Description | Key Features |

| Empirical Scoring Functions | Based on a weighted sum of individual energy terms derived from experimental data. | Fast and computationally efficient. Widely used in virtual screening. |

| Force-Field-Based Scoring Functions | Utilize classical mechanics force fields to calculate the non-bonded interaction energies (van der Waals and electrostatic). | More rigorous than empirical methods but computationally more demanding. |

| Knowledge-Based Scoring Functions | Derive statistical potentials from the frequency of atom-pair contacts observed in known protein-ligand crystal structures. | Captures the statistical preferences of intermolecular interactions. |

| Machine Learning Scoring Functions | Employ machine learning algorithms trained on large datasets to predict binding affinity. | Can capture complex, non-linear relationships and often provide higher accuracy. |

Identification of Key Interaction Sites and Binding Poses

Beyond predicting binding affinity, molecular docking provides valuable insights into the specific interactions that stabilize the ligand-protein complex. This includes the identification of key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and pi-stacking.

For cinnoline-based inhibitors targeting protein kinases, molecular docking studies have revealed conserved interaction patterns. The cinnoline scaffold often forms hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The substituents on the cinnoline ring can then be tailored to form additional interactions with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity nih.gov.

In the case of this compound, the 4-amino group is likely to act as a hydrogen bond donor, while the nitrogen atoms of the cinnoline ring can act as hydrogen bond acceptors. The 7-chloro substituent could engage in halogen bonding or occupy a hydrophobic pocket within the binding site. Docking this compound into the active sites of various kinases could elucidate its specific binding mode and identify the key residues it interacts with, providing a rational basis for the design of more potent analogues.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of molecules over time. This is particularly useful for understanding the behavior of this compound both in its unbound state and when complexed with a biological target.

MD simulations can be employed to explore the conformational landscape of this compound. By simulating the molecule in a solvent environment, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to its target.

The dynamics of the 4-amino and 7-chloro substituents can also be investigated. For instance, the rotational freedom of the amino group and its preferred orientation relative to the cinnoline ring can be determined. Understanding the intrinsic flexibility of the molecule is a key aspect of predicting its binding behavior.

Once a plausible binding pose of this compound is obtained from molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains bound in its initial pose or if it undergoes significant conformational changes.

Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicate the stability of the system. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding and unbinding. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation can provide a more detailed understanding of the dynamics of the binding event frontiersin.orgnih.govnih.govmdpi.com.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Insights Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the overall stability of the protein and the ligand's binding pose. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible and rigid regions of the protein. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Indicates conformational changes and protein unfolding or refolding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Quantifies the stability of key polar interactions. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the protein that is accessible to the solvent. | Provides information on changes in protein conformation and ligand burial. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like cinnoline derivatives, QSAR models can be invaluable for predicting the activity of untested analogues and guiding the design of new, more potent molecules.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode various properties, including electronic, steric, hydrophobic, and topological features. Finally, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that correlates the descriptors with the biological activity nih.govresearchgate.netnih.govmdpi.com.

For halogenated cinnoline derivatives, specific descriptors related to the properties of the halogen substituent, such as its size, electronegativity, and polarizability, would be particularly important to include in a QSAR model. A well-validated QSAR model could then be used to predict the biological activity of this compound and to suggest modifications to its structure that are likely to enhance its desired activity. For example, a 3D-QSAR study on cinnoline-based BTK inhibitors identified that bulky substitutions at certain positions were favorable for activity nih.gov. Such insights are instrumental in rational drug design.

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Distribution of electrons and reactivity. |

| Steric | Molecular weight, volume, surface area, shape indices | Size and shape of the molecule. |

| Hydrophobic | LogP, molar refractivity | Lipophilicity and partitioning behavior. |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching. |

| 3D Descriptors | 3D-MoRSE, WHIM, GETAWAY | Three-dimensional arrangement of atoms. |

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. mdpi.com These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For heterocyclic compounds structurally related to this compound, such as 7-chloro-4-aminoquinolines, 2D and 3D-QSAR models have been successfully developed to predict activities like anti-mycobacterial efficacy. nih.govresearchgate.net

The development process involves several key steps:

Data Set Compilation: A collection of molecules with known biological activities (e.g., IC50 or MIC values) is assembled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms like Random Forest, are used to build a mathematical equation linking the descriptors to the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate set of compounds not included in the model training. nih.gov

A key technique used for similar structures is Hologram QSAR (HQSAR), a 2D-QSAR method that uses molecular fragments as predictors of activity. This method avoids the need for complex 3D molecular alignment, making it a rapid and effective tool. nih.govresearchgate.net For a series of 7-chloro-4-aminoquinoline derivatives, HQSAR models demonstrated high internal and external predictive power, as indicated by their statistical indices. nih.gov

Table 1: Example Statistical Validation Parameters for a Predictive HQSAR Model

| Parameter | Description | Typical Value for a Robust Model |

|---|---|---|

| q² | Cross-validated correlation coefficient (from leave-one-out validation). Measures the internal predictive ability of the model. | > 0.7 |

| r² | Non-cross-validated correlation coefficient. Measures the goodness-of-fit of the model to the training data. | > 0.8 |

| SE | Standard Error of the estimate. | Lower values indicate better fit. |

| SEcv | Cross-validated Standard Error. | Lower values indicate better internal prediction. |

| r²pred | Predictive correlation coefficient for the external test set. Measures the model's ability to predict the activity of new compounds. | > 0.5 |

This table is illustrative, based on data for structurally related compounds. mdpi.comnih.govresearchgate.net

By applying these methodologies to this compound and its analogues, researchers could develop models to predict their activity against various biological targets, guiding the synthesis of more potent derivatives.

Identification of Key Physicochemical and Structural Descriptors

The predictive power of any QSAR model depends on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For chloro-substituted nitrogen heterocycles, a range of descriptors has been shown to be influential in determining biological activity. nih.gov

These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap can be related to the chemical reactivity and bioactivity of a molecule. nih.gov Mapped electrostatic potential surfaces can also reveal regions of high negative or positive charge, which are crucial for molecular interactions. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, influencing how it fits into a receptor's binding site. Molar refractivity and molecular volume are common steric descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its ability to cross cell membranes. The partition coefficient (logP) is the most widely used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise information on properties like partial charges, bond orders, and electronegativity, which have been shown to affect the activity of quinoline (B57606) derivatives. nih.govnih.gov

Table 2: Key Molecular Descriptors and Their Potential Significance

| Descriptor Type | Example Descriptor | Significance for Biological Activity |

|---|---|---|

| Electronic | HOMO-LUMO Energy Gap | Relates to chemical reactivity and the ability to engage in charge-transfer interactions. nih.gov |

| Electronic | Partial Atomic Charges | Influences electrostatic interactions with the biological target. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and distribution within the body. |

| Steric | Molar Refractivity | Describes molecular volume and polarizability, affecting binding affinity. |

| Structural | Presence of Halogen Bonds | The chlorine atom can form specific interactions (halogen bonds) with protein residues, enhancing binding. mdpi.com |

Identifying the most relevant descriptors for this compound would be a critical step in building accurate predictive models for its biological activity.

In Silico ADMET Prediction Methodologies

Beyond predicting biological activity, computational models are vital for assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate. iipseries.org Early prediction of ADMET properties is crucial for reducing the high attrition rates in drug development, as poor pharmacokinetic profiles are a major cause of failure. audreyli.com For this compound, in silico ADMET prediction can provide a comprehensive initial assessment of its drug-like properties. researchgate.netmdpi.com

Predictive Models for Absorption and Distribution Characteristics

Absorption: Oral bioavailability is a key desired property for many drugs. Computational models can predict intestinal absorption based on physicochemical properties. A common in silico approach involves predicting permeability through a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium. mdpi.com Properties such as lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are key inputs for these models.

Distribution: After absorption, a compound's distribution throughout the body determines its access to the target site and potential for off-target effects. Key distribution parameters predicted by in silico models include:

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is critical for drugs targeting the central nervous system and undesirable for others. Models predict BBB penetration based on molecular size, polarity, and specific transporter interactions. mdpi.com

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin affects its free concentration and availability to act on its target. QSAR models can predict the percentage of binding based on structural features.

P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and penetration into tissues like the brain. In silico models can classify compounds as P-gp substrates or inhibitors. mdpi.com

Table 3: Common In Silico Models for Absorption and Distribution

| ADME Parameter | Computational Model/Method | Key Input Descriptors |

|---|---|---|

| Intestinal Absorption | Caco-2 Permeability Prediction Models | LogP, Polar Surface Area (PSA), Molecular Weight, Hydrogen Bond Count |

| Oral Bioavailability | Rule-based filters (e.g., Lipinski's Rule of Five) | Molecular Weight, LogP, H-bond donors/acceptors |

| Blood-Brain Barrier Penetration | QSAR Classification/Regression Models | LogP, PSA, Molecular Size, Charge |

| P-gp Substrate/Inhibitor | Machine Learning Classification Models | Structural fingerprints, physicochemical properties |

Algorithms for Metabolic Stability Prediction

Metabolic stability is a critical determinant of a drug's half-life and dosing regimen. nih.gov Compounds that are rapidly metabolized often have poor bioavailability and short duration of action. In silico approaches aim to predict a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.gov

Key computational methodologies include:

Site of Metabolism (SOM) Prediction: Algorithms identify "metabolic soft spots," which are atoms or bonds within a molecule most likely to undergo metabolic transformation. nih.gov For nitrogen heterocycles, common metabolic reactions include aromatic hydroxylation and N-dealkylation. nih.govhyphadiscovery.com Knowing the likely SOM allows medicinal chemists to modify the structure, for instance, by introducing blocking groups to enhance metabolic stability.

Metabolic Rate Prediction: Machine learning algorithms, such as Graph Neural Networks (GNNs), have been developed to predict metabolic stability parameters like half-life (t½) or intrinsic clearance (CLint) from in vitro assays (e.g., human liver microsomes). nih.govresearchgate.net These models learn complex relationships between molecular structure and metabolic fate.

CYP Inhibition/Induction Prediction: Models can predict whether a compound is likely to inhibit or induce specific CYP isoforms, which is crucial for assessing the potential for drug-drug interactions.

Studies on other nitrogen heterocycles have shown that incorporating nitrogen atoms into an aromatic ring, as in the cinnoline scaffold, tends to make the system more electron-deficient and less prone to oxidative metabolism compared to a simple benzene (B151609) ring, potentially increasing metabolic stability. nih.gov

Computational Approaches for Excretion Pathway Prediction

Excretion is the final step in eliminating a compound and its metabolites from the body, primarily through the kidneys (renal excretion) or liver (biliary excretion). In silico methods for predicting excretion pathways are generally less developed than those for other ADMET properties but still provide valuable guidance.

The prediction of excretion pathways often relies on the physicochemical properties of the parent compound and its predicted metabolites:

Renal Clearance: Compounds that are relatively small (Molecular Weight < 500 Da) and polar are typically cleared by the kidneys. Computational models can predict renal clearance by correlating it with properties like molecular weight, logP, and charge.

Biliary Clearance: Larger, more lipophilic compounds and their glucuronide conjugates are often excreted into the bile.

Transporter Interactions: Excretion is an active process often mediated by transporters in the kidneys and liver. In silico models can predict interactions with key uptake and efflux transporters (e.g., OATs, OCTs, BCRP) to refine predictions of the dominant excretion pathway.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Lead Identification and Optimization Strategies for 7 Chlorocinnolin 4 Amine Derivatives

High-Throughput Screening (HTS) in Lead Generation Initiatives

High-Throughput Screening (HTS) serves as a primary engine for lead generation in modern drug discovery. This technology enables the rapid, automated testing of vast libraries of chemical compounds against a specific biological target to identify "hits"—molecules that exhibit a desired activity. For 7-chlorocinnolin-4-amine derivatives, HTS campaigns would involve screening large, diverse chemical libraries to identify compounds that modulate the activity of a target of interest.

The process begins with the development of a robust and sensitive assay amenable to automation. nih.gov These assays are often cell-based or biochemical and are designed to produce a measurable signal, such as fluorescence or luminescence, in response to the compound's interaction with the target. nih.govnih.gov For instance, a fluorogenic assay could be designed to measure the inhibition of a target enzyme by this compound analogs. nih.gov The identified hits from HTS, while active, often have suboptimal properties and serve as the starting point for more focused optimization efforts. The efficiency of HTS allows for the screening of hundreds of thousands to millions of compounds, casting a wide net to discover novel chemical matter. mdpi.com

Virtual Screening Techniques for Novel Ligand Discovery

Virtual screening (VS) has become an indispensable computational tool in drug discovery, offering a time and cost-effective alternative or complement to HTS for identifying novel ligands. nih.govresearchgate.net VS involves the use of computer models to screen large virtual libraries of compounds against a three-dimensional model of the biological target. nih.gov This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.govmdpi.com

In the context of this compound, if the 3D structure of the target protein is known, SBVS (or "docking") can be employed. biophysics-reports.org This method computationally "docks" virtual this compound derivatives into the binding site of the target to predict their binding affinity and orientation. biophysics-reports.org This allows for the prioritization of compounds for synthesis and biological testing.

If the target structure is unknown, LBVS can be utilized. nih.gov This approach relies on the knowledge of existing active ligands. A pharmacophore model can be generated based on the key chemical features of known active molecules, and this model is then used to search virtual libraries for new compounds, such as this compound derivatives, that possess these features. mdpi.com

| Screening Technique | Description | Application for this compound |

| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the target protein to dock and score potential ligands. | Predicting the binding of novel this compound derivatives to a target with a known structure. |

| Ligand-Based Virtual Screening (LBVS) | Uses the information from known active ligands to build a pharmacophore model for screening. | Identifying this compound analogs with similar features to known active compounds when the target structure is unknown. |

Lead Optimization Methodologies

Once initial "hit" compounds are identified through screening, the lead optimization phase commences. danaher.com This iterative process aims to enhance the desirable properties of the lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable characteristics like toxicity. danaher.com

The core of lead optimization is the iterative design-synthesis-test (DST) cycle. For this compound derivatives, this cycle would involve:

Design: Medicinal chemists design new analogs based on the structure-activity relationship (SAR) data from previous iterations. For example, modifications to the substituents on the cinnoline (B1195905) ring or the amine group would be proposed to improve target engagement or other properties.

Synthesis: The designed compounds are then synthesized in the laboratory. The synthesis of related 7-chloroquinolin-4-amine (B103981) derivatives has been reported, providing potential synthetic routes. nih.govnih.gov

Test: The newly synthesized compounds are subjected to a battery of in vitro and sometimes in vivo tests to evaluate their biological activity, selectivity, and other key parameters.

The data from the testing phase then informs the next round of design, creating a continuous loop of refinement.

In some cases, a lead compound identified from screening may be overly complex, possess unfavorable physical properties, or be difficult to synthesize. In such instances, strategies for structural simplification and scaffold hopping are employed. For a this compound lead, this could involve:

Structural Simplification: Removing non-essential functional groups from the molecule to improve properties like solubility or reduce metabolic liabilities, while retaining the core pharmacophore responsible for activity.

Scaffold Hopping: Replacing the central cinnoline core with a different, isosteric scaffold that maintains the key binding interactions but may offer improved properties or a more favorable intellectual property position.

Modern drug discovery recognizes that a successful drug candidate must possess a balance of multiple properties. Multi-Parameter Optimization (MPO) is a holistic approach that simultaneously considers and optimizes several parameters, such as potency, selectivity, solubility, permeability, metabolic stability, and safety. danaher.com For this compound derivatives, MPO would involve creating a scoring function or desirability index that weights the various parameters according to the project's goals. This allows project teams to make more informed decisions when selecting which compounds to advance.

| Optimization Parameter | Desired Outcome for this compound Derivatives |

| Potency | High affinity and efficacy against the intended biological target. |

| Selectivity | High activity against the target of interest with minimal activity against off-targets to reduce potential side effects. |

| Solubility | Adequate solubility in aqueous media to ensure good absorption and distribution. |

| Permeability | Ability to cross biological membranes to reach the target site. |

| Metabolic Stability | Resistance to rapid metabolism by enzymes in the body to ensure a suitable duration of action. |

| Safety | Low potential for toxicity and adverse effects. |

Criteria for Preclinical Candidate Selection from Optimized Leads

The culmination of the lead optimization process is the selection of a preclinical candidate (PCC). The decision to nominate a PCC is based on a rigorous evaluation of the optimized lead compound against a predefined set of criteria. For a this compound derivative to be selected as a PCC, it would typically need to demonstrate:

Potent and Selective Target Engagement: High in vitro and in vivo potency against the desired target, with a clean off-target profile.

Favorable ADMET Properties: A well-characterized absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile that supports its intended clinical use. danaher.com

In Vivo Efficacy: Demonstrated efficacy in a relevant animal model of the disease.

Scalable Synthesis: A chemical synthesis route that is feasible, cost-effective, and scalable for the production of larger quantities of the compound.

Favorable Physicochemical Properties: Properties such as stability, solubility, and formulation potential that are suitable for drug development.

The selection of a PCC is a major milestone in the drug discovery process, triggering the more extensive and regulated studies required for an Investigational New Drug (IND) application.

Future Research Directions and Translational Perspectives for 7 Chlorocinnolin 4 Amine

Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity

The future synthesis of 7-Chlorocinnolin-4-amine and its analogs will likely move beyond traditional methods to embrace more efficient, scalable, and environmentally benign strategies. These emerging methodologies are crucial for creating a diverse library of derivatives for extensive pharmacological screening.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to cinnoline (B1195905) chemistry is a promising avenue. Techniques like the Buchwald-Hartwig and Suzuki couplings can be employed to introduce a wide array of substituents at various positions on the cinnoline ring. For instance, the 4-amino group could be installed via a palladium-catalyzed C-N bond formation, offering a milder and more versatile alternative to classical nucleophilic aromatic substitution (SNAr) reactions. researchgate.netchemfaces.com This would allow for the synthesis of a broad range of N-substituted this compound derivatives with potentially diverse biological activities.

C-H Activation: Direct C-H activation is an atom-economical strategy that avoids the need for pre-functionalized starting materials. technologynetworks.comnih.govnih.gov The development of transition-metal-catalyzed C-H functionalization methods, particularly using rhodium and palladium, can enable the direct introduction of functional groups onto the cinnoline core. pharmafocusasia.comspringernature.com This approach could be instrumental in synthesizing novel analogs of this compound with modifications at positions that are difficult to access through traditional routes, thereby expanding the chemical space for drug discovery.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and enhance the purity of heterocyclic compounds. reactionbiology.comresearchgate.netnih.govcreative-biolabs.com Applying microwave-assisted organic synthesis (MAOS) to the preparation of this compound and its derivatives can streamline the synthetic process, making it more efficient and amenable to high-throughput synthesis for the rapid generation of compound libraries.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and reproducibility. creative-biolabs.comchemdiv.comresearchgate.netyoutube.comselleckchem.com The implementation of flow chemistry for the synthesis of key intermediates or the final this compound molecule could enable on-demand production and facilitate the exploration of a wider range of reaction conditions in a shorter timeframe. This is particularly advantageous for multistep syntheses, where intermediates can be generated and used in subsequent steps without isolation.

| Synthetic Methodology | Key Advantages | Potential Application for this compound |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, mild reaction conditions. | Synthesis of diverse N-substituted and C-substituted analogs. |

| C-H Activation | Atom economy, step efficiency, access to novel substitution patterns. | Direct functionalization of the cinnoline core at various positions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, suitability for high-throughput synthesis. | Accelerated synthesis of compound libraries for screening. |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, and process control. | On-demand synthesis and rapid optimization of reaction conditions. |

Advanced Pharmacological Screening Platforms and Assays

To elucidate the full therapeutic potential of this compound and its derivatives, advanced pharmacological screening platforms are essential. These platforms enable the high-throughput evaluation of compounds against a wide range of biological targets and in various disease models.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific molecular targets or in cell-based assays. researchgate.netthermofisher.com For this compound, HTS can be employed to identify initial "hits" for various therapeutic areas, such as oncology and inflammation. chemfaces.comchemdiv.comcaymanchem.com The Maybridge screening collection, for example, contains over 53,000 diverse organic compounds designed for HTS campaigns. thermofisher.com

Phenotypic Screening: This approach focuses on identifying compounds that produce a desired phenotypic change in cells or organisms, without a preconceived notion of the molecular target. nih.govyoutube.comselleckchem.comnih.gov Given the diverse biological activities of the cinnoline scaffold, phenotypic screening is a powerful tool to uncover novel therapeutic applications for this compound. For instance, high-content imaging (HCI) can be used to screen for compounds that induce specific cellular changes, such as apoptosis in cancer cells or the inhibition of inflammatory responses. nih.gov

Target Deconvolution: Following a successful phenotypic screen, identifying the molecular target(s) of the active compound is crucial. This process, known as target deconvolution, can be achieved through various methods including affinity chromatography, expression cloning, and protein microarrays. technologynetworks.compharmafocusasia.comresearchgate.netnih.govcreative-biolabs.com Understanding the mechanism of action is essential for lead optimization and further development.

Cell-Based Assays for Antiproliferative and Cytotoxic Activity: A primary area of investigation for cinnoline derivatives is their potential as anticancer agents. A suite of cell-based assays can be utilized to assess the antiproliferative and cytotoxic effects of this compound.

MTT and CellTiter-Glo® Assays: These are widely used colorimetric and luminescent assays, respectively, to measure cell viability and proliferation. nih.govreactionbiology.comresearchgate.net They provide a quantitative measure of a compound's ability to inhibit cancer cell growth.

Long-Term Proliferation Assays: For targeted therapies that may take longer to exert their effects, long-term proliferation assays are more appropriate. springernature.com These assays monitor cell growth over several days or weeks.

Kinase Profiling: Since many anticancer drugs target protein kinases, screening this compound against a panel of kinases can identify specific targets and provide insights into its mechanism of action. youtube.com

| Screening Platform/Assay | Principle | Application for this compound |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries against specific targets. | Rapid identification of initial hits for various diseases. |